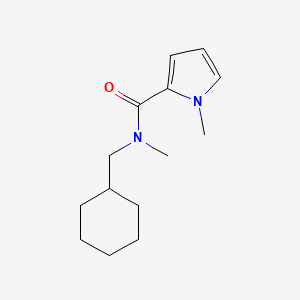![molecular formula C14H20N2O2 B7511799 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7511799.png)
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one, also known as HPPMP, is a synthetic compound that has been widely used in scientific research. HPPMP belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one acts as a selective inhibitor of the dopamine transporter, which results in an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration has been found to result in various physiological and behavioral effects, including increased locomotor activity and reward-seeking behavior.
Biochemical and Physiological Effects
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been found to exhibit various biochemical and physiological effects, including an increase in dopamine release, an increase in dopamine receptor activation, and an increase in dopamine-related gene expression. These effects have been found to be dependent on the dose and duration of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one exposure.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has several advantages for lab experiments, including its high selectivity for the dopamine transporter and its ability to increase dopamine concentration in the synaptic cleft. However, 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one also has several limitations, including its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for the use of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one in scientific research. One area of interest is the study of the role of the dopamine transporter in various neuropsychiatric disorders, including addiction and depression. Another area of interest is the development of new compounds that can selectively target the dopamine transporter and other neurotransmitter systems.
Conclusion
In conclusion, 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic compound that has been widely used in scientific research to study the function of various neurotransmitter systems, including the dopamine system. 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one in scientific research, including the study of its role in neuropsychiatric disorders and the development of new compounds that can selectively target neurotransmitter systems.
Synthesemethoden
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one can be synthesized using a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with piperazine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acetylation of the resulting amine with acetic anhydride to yield 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been widely used in scientific research as a tool to study the function of various neurotransmitter systems, including the dopamine system. 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been found to selectively bind to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. This property of 1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one has been used to study the role of the dopamine transporter in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
1-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)14(18)16-9-7-15(8-10-16)12-5-3-4-6-13(12)17/h3-6,11,17H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJUUVCHNPNZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-2-methylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Methyl(3-methylbutan-2-ylsulfamoyl)amino]cyclohexane](/img/structure/B7511742.png)
![4-[1-Pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carbonyl]piperazin-2-one](/img/structure/B7511749.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7511755.png)

![3-(3,4-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7511776.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511782.png)
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7511789.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7511810.png)
![1-[4-(2-Hydroxyphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7511817.png)
![3,5-dichloro-N-[4-(5-oxo-1,2-dihydropyrazol-3-yl)phenyl]benzamide](/img/structure/B7511821.png)